molecular formula C12H14N2O3S B2980034 N-[2-(4-Sulfamoylphenyl)ethyl]but-2-ynamide CAS No. 1699206-26-2

N-[2-(4-Sulfamoylphenyl)ethyl]but-2-ynamide

Cat. No.: B2980034
CAS No.: 1699206-26-2
M. Wt: 266.32
InChI Key: VEOMRAHBGWJVBX-UHFFFAOYSA-N
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Description

N-[2-(4-Sulfamoylphenyl)ethyl]but-2-ynamide is an organic compound with a unique structure that includes a sulfonamide group and an alkyne moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Sulfamoylphenyl)ethyl]but-2-ynamide typically involves the reaction of 4-sulfamoylphenethylamine with but-2-ynoic acid or its derivatives. The reaction is usually carried out under mild conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Sulfamoylphenyl)ethyl]but-2-ynamide can undergo various types of chemical reactions, including:

    Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to form alkenes or alkanes.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[2-(4-Sulfamoylphenyl)ethyl]but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-Sulfamoylphenyl)ethyl]but-2-ynamide is primarily related to its ability to interact with biological targets through its sulfonamide and alkyne groups. The sulfonamide group can mimic the structure of natural substrates of enzymes, leading to inhibition of enzyme activity. The alkyne moiety can participate in click chemistry reactions, facilitating the formation of bioconjugates.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Sulfamoylphenyl)ethyl]acetamide
  • N-[2-(4-Sulfamoylphenyl)ethyl]benzamide

Uniqueness

N-[2-(4-Sulfamoylphenyl)ethyl]but-2-ynamide is unique due to the presence of both a sulfonamide group and an alkyne moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-2-3-12(15)14-9-8-10-4-6-11(7-5-10)18(13,16)17/h4-7H,8-9H2,1H3,(H,14,15)(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOMRAHBGWJVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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